molecular formula C7H16ClNO2 B1378716 3-Ethoxy-2-methoxycyclobutan-1-amine hydrochloride CAS No. 1461705-09-8

3-Ethoxy-2-methoxycyclobutan-1-amine hydrochloride

Cat. No. B1378716
M. Wt: 181.66 g/mol
InChI Key: RVVJLGBKGLHJAE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Ethoxy-2-methoxycyclobutan-1-amine hydrochloride, also known as EMCBH, is a cyclic amine derivative with a wide range of applications in the scientific research field. It is an important organic compound used in many laboratory experiments and has been studied extensively for its biochemical and physiological effects.

Scientific Research Applications

Synthesis and Chemical Reactions

3-Ethoxy-2-methoxycyclobutan-1-amine hydrochloride is involved in various chemical synthesis and reactions, contributing to the creation of complex molecular structures. For instance:

  • It reacts with silyl enol ethers, under the influence of ethylaluminum dichloride as a Lewis acid, to produce 3-ethoxy-5-trimethylsiloxycyclohexanone derivatives. This reaction is part of a formal [4+2] cycloaddition process, which is pivotal in the stereoselective preparation of oxygenated cyclohexanone derivatives (Matsuo et al., 2009).
  • It also undergoes cycloaddition with heterocyclic amines like pyridines, quinolines, and isoquinolines. This reaction produces 9a-hydro-2H-quinolizin-2-one derivatives, employing Me3SiOTf in acetonitrile. Notably, the cycloaddition of 3-ethoxy-2-monoalkylcyclobutanones with certain heterocycles is performed stereoselectively (Onnagawa et al., 2016).

Biological Activities and Medicinal Applications

The compound is instrumental in the synthesis of various biologically active structures, with implications in medicinal chemistry:

  • It's used to synthesize diverse pyridine-containing heterocycles at room temperature. Through a Lewis acid-catalyzed process, it helps in the creation of a range of heterocyclic compounds that are significant due to their bioactivity (Lin et al., 2016).
  • Its derivative, 3,4-methylenedioxy-5,4'-dimethoxy-3'-amino-Z-stilbene hydrochloride, has been synthesized and evaluated for its antineoplastic properties. It's particularly potent against a panel of human and animal cancer cell lines, exhibiting high levels of activity. It inhibits tubulin polymerization by binding at the colchicine site, indicating its potential as a cancer therapeutic agent (Pettit et al., 2003).

properties

IUPAC Name

3-ethoxy-2-methoxycyclobutan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO2.ClH/c1-3-10-6-4-5(8)7(6)9-2;/h5-7H,3-4,8H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVVJLGBKGLHJAE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1CC(C1OC)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Ethoxy-2-methoxycyclobutan-1-amine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Ethoxy-2-methoxycyclobutan-1-amine hydrochloride
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.